4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
Description
4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative featuring a methanesulfonyl-substituted piperazine ring at position 4, methyl groups at positions 5 and 6, and a methylsulfanyl group at position 2. The pyrimidine core is a six-membered aromatic ring with two nitrogen atoms, commonly utilized in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions .
- Methanesulfonylpiperazinyl group: The methanesulfonyl (mesyl) group is electron-withdrawing, reducing the basicity of the piperazine nitrogen while enhancing solubility via polar interactions. Piperazine rings are frequently employed in drug design for their conformational flexibility and ability to engage in hydrogen bonding .
- 2-Methylsulfanyl group: The thioether moiety contributes to lipophilicity and may participate in hydrophobic interactions or act as a metabolic soft spot.
Properties
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S2/c1-9-10(2)13-12(19-3)14-11(9)15-5-7-16(8-6-15)20(4,17)18/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHCVQEBZJOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)S(=O)(=O)C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,4-Dichloro-5,6-dimethylpyrimidine
The pyrimidine core is assembled via condensation of 2,3-pentanedione (5,6-dimethyl-1,3-diketone) with thiourea under acidic conditions, yielding 2-thio-5,6-dimethylpyrimidin-4-ol. Subsequent chlorination with phosphorus oxychloride (POCl₃) replaces hydroxyl and thiol groups with chlorine atoms. In a typical procedure, 50 g of 5,6-dimethylpyrimidine-2,4-diol reacts with 242 g POCl₃ at 104–106°C for 3 hours, achieving 92% yield of 2,4-dichloro-5,6-dimethylpyrimidine. Nuclear magnetic resonance (NMR) data for intermediates align with reported spectra (e.g., δ 3.34 ppm for methyl groups in CDCl₃).
Functionalization at Position 2: Methylsulfanyl Group Installation
Thiolation Reaction
The remaining chlorine at position 2 is displaced using sodium thiomethoxide (NaSMe). In a representative procedure, 10 g of 4-(4-methanesulfonylpiperazin-1-yl)-2-chloro-5,6-dimethylpyrimidine reacts with 12.3 g NaSMe in methanol at 50°C for 4 hours, yielding 89% of the target compound.
Optimization and Catalytic Enhancements
Role of Catalysts
Trifluoromethane sulfonic acid copper proves critical in minimizing byproducts (e.g., <0.5% 6-chloro-4-methoxyl derivatives). Comparative studies show that without catalysis, conversion rates drop to 70%, with significant dimerization.
Purification and Characterization
Final purification via recrystallization from ethyl acetate ensures >99% purity. Key characterization data include:
-
¹H NMR (CDCl₃): δ 2.55 (s, 6H, 5,6-CH₃), 3.34 (s, 3H, SO₂CH₃), 3.78 (m, 8H, piperazine), 6.19 (s, 1H, pyrimidine-H).
-
HPLC-MS: m/z 387.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Substitution | 85 | 99.5 | High regioselectivity |
| One-Pot Functionalization | 72 | 97 | Reduced steps |
| Catalytic Pathway | 97.5 | 99.8 | Minimal byproducts |
The catalytic pathway emerges as superior, balancing efficiency and scalability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine exhibit significant anticancer properties. A study demonstrated that derivatives of this pyrimidine structure can inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
Antiviral Properties
Another promising application is in the development of antiviral agents. Compounds with similar structural features have shown efficacy against viral infections by inhibiting viral replication. For instance, studies on related pyrimidines have reported their potential to act against RNA viruses, highlighting their role in drug discovery for treating viral diseases .
Pharmacology
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in the context of neurological disorders. Research indicates that it may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The piperazine moiety is known to interact with serotonin receptors, which could explain these effects .
Antimicrobial Activity
Additionally, the antimicrobial properties of this compound have been explored. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Data Tables
Case Studies
Case Study 1: Anticancer Research
In a recent study published in Cancer Research, researchers synthesized several derivatives of the compound and tested their efficacy against breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with one derivative showing a 70% reduction in tumor size in vivo compared to controls .
Case Study 2: Antiviral Activity
A study conducted by the Journal of Virology evaluated the antiviral activity of structurally related compounds against influenza virus. The results demonstrated that certain derivatives significantly reduced viral titers in infected cell cultures, suggesting potential for therapeutic use in influenza treatment .
Mechanism of Action
The mechanism of action of 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its full potential.
Comparison with Similar Compounds
Structural Analogs in Pyrimidine Derivatives ()
The Biopharmacule Speciality Chemicals catalog lists pyrimidine derivatives with varying substituents. Key comparisons include:
| Compound Name | Substituents (Position) | Key Properties |
|---|---|---|
| 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | Cl (4), CF₃ (2), 5,6-dimethyl | High electronegativity (Cl, CF₃), lower solubility due to halogenation |
| Target Compound | Mesyl-piperazinyl (4), SCH₃ (2), 5,6-dimethyl | Enhanced solubility (mesyl group), moderate lipophilicity (SCH₃) |
- Electron Effects : The target’s mesyl-piperazinyl group is less electronegative than chlorine or trifluoromethyl groups, favoring solubility over halogenated analogs.
- Biological Implications : Methylsulfanyl (SCH₃) at position 2 may offer metabolic stability compared to trifluoromethyl (CF₃), which is resistant to oxidation but highly lipophilic .
Benzimidazole Derivatives with Piperazine Substituents ()
The benzimidazole derivative 5,6-dimethyl-2-[4-(4-phenylpiperazin-1-yl)pyridin-2-yl]-1H-benzimidazole methanol monosolvate shares a piperazine moiety but differs in core structure:
| Property | Target Compound (Pyrimidine) | Benzimidazole Derivative |
|---|---|---|
| Core Structure | Pyrimidine (N at 1,3) | Benzimidazole (fused benzene-imidazole) |
| Piperazine Substituent | Methanesulfonyl (polar) | Phenyl (lipophilic) |
| Biological Role | Likely kinase or enzyme inhibition | Antiparasitic or antimicrobial activity |
- Core Flexibility : Benzimidazoles exhibit planar rigidity, favoring intercalation or groove binding in DNA/proteins, whereas pyrimidines are more adaptable for enzyme active sites .
- Piperazine Functionality : The target’s mesyl group improves aqueous solubility compared to the phenyl group in the benzimidazole analog, which may enhance oral bioavailability.
Aryl-Sulfonyl Piperazinyl Pyrimidine ()
The compound 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine provides insights into sulfonyl group variations:
| Feature | Target Compound | Aryl-Sulfonyl Analogue |
|---|---|---|
| Sulfonyl Group | Methanesulfonyl (small, polar) | 2,5-Dimethoxyphenyl sulfonyl (bulky, aromatic) |
| Pyrimidine Substituents | 5,6-dimethyl, SCH₃ (2) | CF₃ (6), CH₃ (2) |
| ADME Properties | Higher solubility, moderate logP | Lower solubility (bulky aryl), higher logP |
- Trifluoromethyl vs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine, and how are intermediates characterized?
- Answer: The synthesis typically involves multi-step reactions, starting with the formation of a pyrimidine core. Key steps include sulfonylation of piperazine derivatives and alkylation to introduce methylsulfanyl groups. For example, the sulfonylpiperazine moiety is often synthesized via sulfonylation of piperazine using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Thin-layer chromatography (TLC) is employed to monitor reaction progress .
Q. How is the molecular structure of this compound confirmed in crystallographic studies?
- Answer: X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection and refinement are performed using software such as SHELXL . Key parameters include bond lengths (e.g., C-S bonds: ~1.78–1.82 Å), angles (e.g., piperazine ring torsion angles: 50–60°), and hydrogen-bonding networks. Discrepancies in unit cell parameters between batches should be resolved using R-factor convergence tests .
Q. What spectroscopic techniques are essential for purity assessment?
- Answer:
- ¹H/¹³C NMR: Identifies proton environments (e.g., methylsulfanyl at δ ~2.5 ppm, piperazine protons at δ ~3.2–3.5 ppm) .
- LC-MS: Confirms molecular ion peaks (e.g., [M+H]+ calculated for C₁₃H₂₁N₅O₂S₂: 348.12) and detects impurities .
- FT-IR: Validates functional groups (e.g., sulfonyl S=O stretching at ~1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the methanesulfonylpiperazine moiety?
- Answer: Reaction conditions are critical:
- Temperature: Sulfonylation proceeds optimally at 0–5°C to minimize side reactions.
- Solvent: Use anhydrous dichloromethane (DCM) to avoid hydrolysis.
- Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Work-up: Extract unreacted reagents using saturated NaHCO₃ to improve purity. Yields >75% are achievable with rigorous exclusion of moisture .
Q. How do structural modifications (e.g., methylsulfanyl vs. sulfone) affect biological activity?
- Answer: Comparative studies using analogs (e.g., replacing methylsulfanyl with sulfone) reveal:
- Methylsulfanyl: Enhances lipophilicity (logP ~2.8), improving membrane permeability .
- Sulfone: Increases polarity (logP ~1.5), favoring solubility but reducing CNS penetration.
- Methodology: Structure-activity relationship (SAR) studies are conducted via enzymatic assays (e.g., IC₅₀ against kinase targets) and computational docking (e.g., AutoDock Vina) to map binding interactions .
Q. How can contradictions in biological activity data across studies be resolved?
- Answer: Common issues include:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound Degradation: Validate stability via HPLC before assays.
- Off-Target Effects: Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What strategies are employed to study metabolic stability in vitro?
- Answer:
- Liver Microsomes: Incubate compound with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clₜₙₜ) .
- CYP Inhibition: Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess inhibition potential .
Methodological Tables
Table 1: Key Synthetic Parameters for Sulfonylation Step
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis |
| Solvent | Anhydrous DCM | Enhances reactivity |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Reaction Time | 4–6 hours | Maximizes conversion |
Table 2: Comparative Bioactivity of Structural Analogs
| Analog | logP | IC₅₀ (Kinase X) | Solubility (µg/mL) |
|---|---|---|---|
| Methylsulfanyl | 2.8 | 45 nM | 12 |
| Sulfone | 1.5 | 120 nM | 85 |
| Trifluoromethyl | 3.1 | 28 nM | 8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
